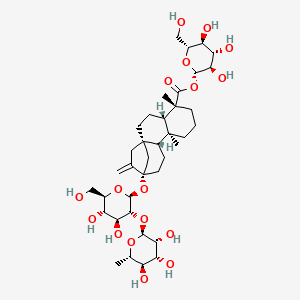
6-Ethynylnicotinonitrile
説明
6-Ethynylnicotinonitrile is a chemical compound with the CAS Number: 1211588-35-0 . It has a molecular weight of 128.13 and its IUPAC name is 6-ethynylnicotinonitrile . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of 6-Ethynylnicotinonitrile is C8H4N2 . Its InChI Code is 1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H and the InChI Key is AVVLYLFRULTXHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Ethynylnicotinonitrile are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
6-Ethynylnicotinonitrile is a solid substance . It has a molecular weight of 128.13 . The storage temperature is normal and it should be kept sealed in a dry environment at 2-8°C .科学的研究の応用
Alzheimer's Disease Diagnosis
6-Ethynylnicotinonitrile derivatives, particularly fluorinated analogs like [18F]FDDNP, have been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application aids in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).
Biotransformation and Biodegradation of Explosives
Research on the biodegradation and biotransformation of explosives has highlighted the potential role of 6-Ethynylnicotinonitrile derivatives in managing environmental pollutants. Understanding the biochemical pathways of these compounds in microorganisms and plants is crucial for effective pollution control (Rylott et al., 2011).
Atmospheric and Combustion Chemistry
Studies on the reaction mechanisms between the Ethynyl radical and molecules like propanenitrile are important for understanding atmospheric chemistry and combustion processes. 6-Ethynylnicotinonitrile derivatives can be products of these reactions, contributing valuable insights into the chemical dynamics of the atmosphere and combustion systems (Nguyễn Thị Minh Huệ et al., 2012).
Soil Nitrification Inhibition
2-Ethynylpyridine, a compound related to 6-Ethynylnicotinonitrile, has been shown to be a potent inhibitor of nitrification in soil. This application is significant for agricultural practices, as it can help in controlling the nitrification of soil nutrients, improving fertilizer efficiency and reducing environmental impact (McCarty & Bremner, 1990).
Corrosion Inhibition
Pyridine derivatives, including those related to 6-Ethynylnicotinonitrile, have been studied for their corrosion inhibitory effects on metals like steel in acidic environments. This has practical implications in industries where metal corrosion is a significant issue (Ansari et al., 2015).
Antiprotozoal Activity
Research on aza-analogues of furamidine, derived from 6-Ethynylnicotinonitrile, has shown significant activity against protozoal infections like Trypanosoma and Plasmodium falciparum. This indicates potential applications in the development of new antiprotozoal drugs (Ismail et al., 2003).
Cellulose Synthase Inhibition in Plant Cells
Compounds like 2,6-Dichlorobenzonitrile, which are structurally related to 6-Ethynylnicotinonitrile, have been used to study the inhibition of cellulose synthase in plant cells. This research provides insights into plant cell wall biosynthesis and potential applications in agriculture and bioengineering (Debolt et al., 2007).
Safety And Hazards
The safety information for 6-Ethynylnicotinonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Relevant Papers The search results did not provide any specific papers related to 6-Ethynylnicotinonitrile .
特性
IUPAC Name |
6-ethynylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVLYLFRULTXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)



![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

